molecular formula C14H20N2O2 B12293178 Ethyl 2-(4-methylpiperazin-1-yl)benzoate CAS No. 773135-45-8

Ethyl 2-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B12293178
CAS No.: 773135-45-8
M. Wt: 248.32 g/mol
InChI Key: WORWGENGMZRIEU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpiperazin-1-yl)benzoate is a benzoic acid derivative featuring a piperazine ring substituted with a methyl group at the 4-position, attached to the benzene ring at the 2-position, and esterified with an ethyl group. This compound belongs to a class of piperazine-containing molecules widely explored in medicinal chemistry due to their versatility in modulating biological activity. Piperazine derivatives are known for their roles in drug discovery, particularly in targeting neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes .

Properties

CAS No.

773135-45-8

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-4-5-7-13(12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3

InChI Key

WORWGENGMZRIEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)benzoate typically involves the esterification of 2-(4-methylpiperazin-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6)

  • Structure : Piperazine substituent at the benzene 4-position instead of 2.
  • Synthesis : Prepared via nucleophilic aromatic substitution of ethyl 4-fluorobenzoate with 1-methylpiperazine under basic conditions (K₂CO₃/DMSO, 110°C) .
  • Key Differences :
    • Reactivity : The 4-position is electronically distinct from the 2-position, altering reaction kinetics in subsequent derivatizations.
    • Biological Activity : Positional changes can affect receptor binding; for example, 4-substituted analogs may exhibit different selectivity profiles for serotonin receptors compared to 2-substituted variants .

Ethyl 3-(piperazin-1-yl)benzoate (CAS 202262-40-6)

  • Structure : Piperazine substituent at the 3-position .
  • Impact : The meta-substitution may disrupt planarity of the aromatic system, reducing π-stacking interactions in protein binding pockets .

Ester Group Variations

Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2)

  • Structure : Methyl ester instead of ethyl.
  • Properties: Reduced molecular weight (220.27 g/mol vs. 248.31 g/mol for the ethyl analog) .

Functionalized Piperazine Derivatives

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate (CAS 1131587-82-0)

  • Structure : Bromine atom at the 5-position of the benzene ring.
  • Enhanced electron-withdrawing effects may alter aromatic ring reactivity in electrophilic substitutions .

Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate (CAS 1242283-83-5)

  • Structure : Hydroxyethyl group on the piperazine ring.
  • Properties: Improved water solubility due to the hydroxyl group, facilitating formulation in aqueous media . Potential for additional hydrogen bonding in receptor binding .

Complex Derivatives with Extended Pharmacophores

Ethyl 4-[2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)ethoxy]-3-(4-methoxybenzamido)benzoate (CAS 1334785-36-2)

  • Structure : Incorporates ethoxy and benzamido groups.
  • Applications : Designed for multitarget activity, combining piperazine’s flexibility with trimethoxybenzyl groups for enhanced affinity to kinase enzymes .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Substituent Position Ester Group Molecular Weight (g/mol) Key Feature
Ethyl 2-(4-methylpiperazin-1-yl)benzoate 2 Ethyl 248.31 Baseline compound
Ethyl 4-(4-methylpiperazin-1-yl)benzoate 4 Ethyl 248.31 Positional isomer
Methyl 4-(4-methylpiperazin-1-yl)benzoate 4 Methyl 220.27 Reduced lipophilicity
Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate 2, 5 Ethyl 327.22 Halogenated derivative

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